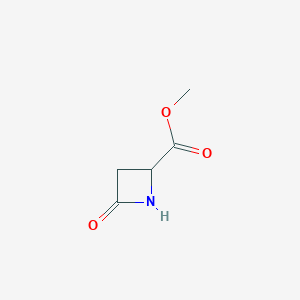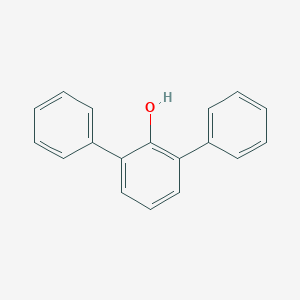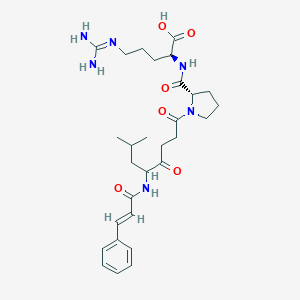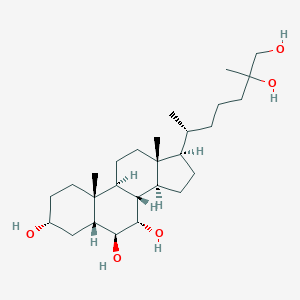
alpha-Trichechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Trichechol is a naturally occurring compound found in the leaves of the Trichecholoma matsutake mushroom. It is a potent bioactive compound with several potential applications in the field of scientific research.
Scientific Research Applications
Alpha-Trichechol has several potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It can also modulate the immune system and has neuroprotective effects. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of alpha-Trichechol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also has anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using alpha-Trichechol in lab experiments is its natural origin. It is a naturally occurring compound that can be easily extracted from the Trichecholoma matsutake mushroom. Additionally, this compound has several potential applications in the field of scientific research, making it a versatile compound for various experiments. However, one of the limitations of using this compound is its availability. It is not widely available, and the extraction process can be time-consuming and expensive.
Future Directions
There are several future directions for the research on alpha-Trichechol. One potential area of research is the development of this compound-based therapies for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of cancer. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in the field of scientific research.
Conclusion
This compound is a naturally occurring compound with several potential applications in the field of scientific research. It has anti-inflammatory, anti-cancer, and anti-diabetic properties and can modulate the immune system. The mechanism of action of this compound is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. This compound has several advantages for lab experiments, but its availability can be a limitation. There are several future directions for the research on this compound, including the development of this compound-based therapies for the treatment of Alzheimer's disease and cancer.
Synthesis Methods
Alpha-Trichechol can be extracted from the Trichecholoma matsutake mushroom, which is commonly found in Asia. The extraction process involves the use of solvents such as methanol, ethanol, or water. The extracted compound can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
properties
CAS RN |
114882-48-3 |
|---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
InChI Key |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
synonyms |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



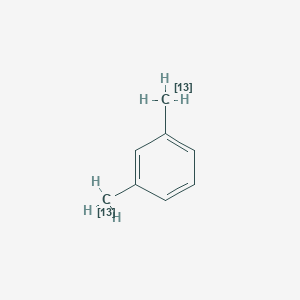
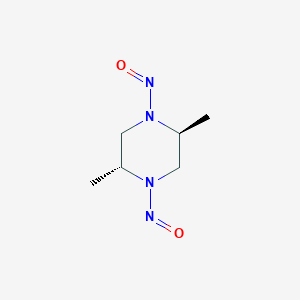

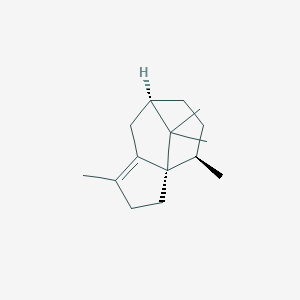
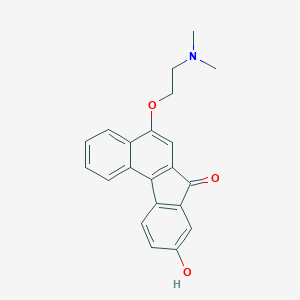


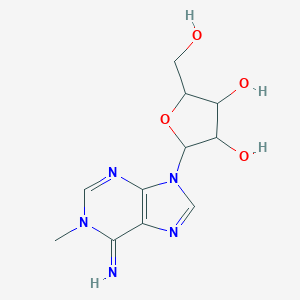
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
